
AFFGHYLYEVAR-(Arg-13C6,15N4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AFFGHYLYEVAR-(Arg-13C6,15N4) is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. This compound is a peptide sequence with the structure Ala-Phe-Phe-Gly-His-Tyr-Leu-Tyr-Glu-Val-Ala-Arg, where the arginine residue is labeled with carbon-13 and nitrogen-15 . The labeling of this compound makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AFFGHYLYEVAR-(Arg-13C6,15N4) involves the incorporation of stable isotopes of carbon and nitrogen into the peptide sequence. The synthesis typically starts with the preparation of the labeled arginine residue, which is then incorporated into the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions, and the coupling of amino acids is facilitated by activating agents such as carbodiimides.
Industrial Production Methods
Industrial production of AFFGHYLYEVAR-(Arg-13C6,15N4) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The labeled amino acids are sourced from specialized suppliers, and the final product undergoes rigorous quality control to confirm the incorporation of the stable isotopes .
Analyse Des Réactions Chimiques
Types of Reactions
AFFGHYLYEVAR-(Arg-13C6,15N4) can undergo various chemical reactions, including:
Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling agents like HATU or DIC
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Applications De Recherche Scientifique
AFFGHYLYEVAR-(Arg-13C6,15N4) has a wide range of scientific research applications:
Chemistry: Used as a tracer in mass spectrometry to study peptide fragmentation patterns and protein interactions.
Biology: Employed in metabolic labeling experiments to track protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of peptide-based drugs.
Industry: Applied in the development of stable isotope-labeled standards for quantitative proteomics
Mécanisme D'action
The mechanism of action of AFFGHYLYEVAR-(Arg-13C6,15N4) is primarily related to its use as a labeled peptide. The stable isotopes of carbon and nitrogen do not alter the peptide’s biological activity but allow for precise tracking and quantification in various experimental setups. The molecular targets and pathways involved depend on the specific application, such as studying protein-protein interactions or metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
AFFGHYLYEVAR-(Arg): The non-labeled version of the peptide.
Other isotope-labeled peptides: Peptides labeled with different isotopes such as deuterium or oxygen-18.
Uniqueness
The uniqueness of AFFGHYLYEVAR-(Arg-13C6,15N4) lies in its specific labeling with carbon-13 and nitrogen-15, which provides distinct advantages in mass spectrometry and other analytical techniques. This labeling allows for more accurate quantification and tracking compared to non-labeled or differently labeled peptides .
Propriétés
Formule moléculaire |
C72H97N17O17 |
|---|---|
Poids moléculaire |
1482.6 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-[(C-(15N)azanylcarbonimidoyl)(15N)amino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H97N17O17/c1-39(2)30-52(65(99)87-55(33-45-19-23-48(90)24-20-45)66(100)82-50(27-28-59(93)94)64(98)89-60(40(3)4)70(104)80-42(6)62(96)83-51(71(105)106)18-13-29-77-72(74)75)85-68(102)56(34-46-21-25-49(91)26-22-46)88-69(103)57(35-47-36-76-38-79-47)81-58(92)37-78-63(97)53(31-43-14-9-7-10-15-43)86-67(101)54(84-61(95)41(5)73)32-44-16-11-8-12-17-44/h7-12,14-17,19-26,36,38-42,50-57,60,90-91H,13,18,27-35,37,73H2,1-6H3,(H,76,79)(H,78,97)(H,80,104)(H,81,92)(H,82,100)(H,83,96)(H,84,95)(H,85,102)(H,86,101)(H,87,99)(H,88,103)(H,89,98)(H,93,94)(H,105,106)(H4,74,75,77)/t41-,42-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1/i13+1,18+1,29+1,51+1,71+1,72+1,74+1,75+1,77+1,83+1 |
Clé InChI |
AULSUYMYIYQEOM-SQFIJOMWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15NH][13C](=[15NH])[15NH2])[13C](=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


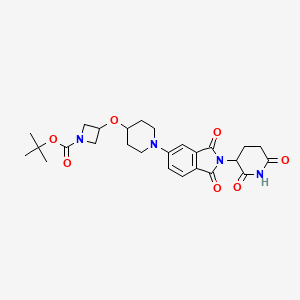

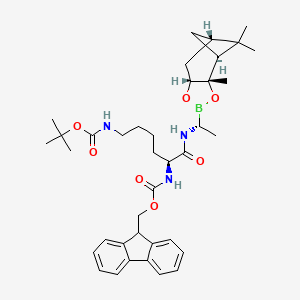
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)


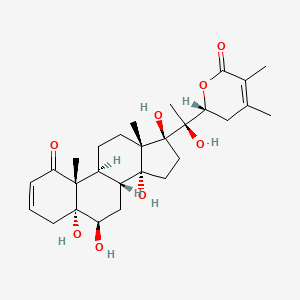

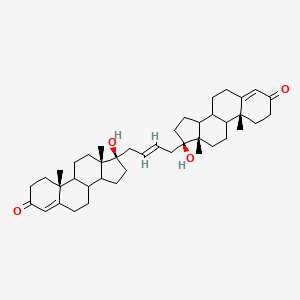
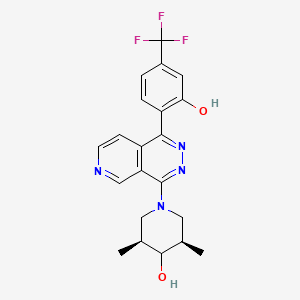
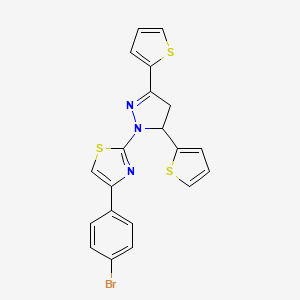

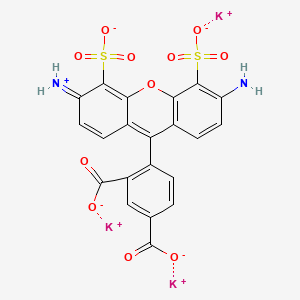
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
